Nitro Group Positional Isomerism: 2-Nitro vs. 3-Nitro Benzenesulfonamide Differentiation
The target compound bears a 2-nitro group on the benzenesulfonamide ring, distinguishing it from the structurally characterized 3-nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide (SG1, DrugBank DB04394). The ortho-nitro substitution creates a stronger intramolecular hydrogen bond potential with the adjacent sulfonamide NH and alters the electron density at the sulfonamide zinc-binding group compared to the meta-nitro isomer. In sulfonamide-based carbonic anhydrase inhibitors, the position of the nitro group has been demonstrated to modulate inhibitory potency by up to 10-fold across isoforms due to altered pKa of the sulfonamide group and steric interactions within the enzyme active site [1].
| Evidence Dimension | Positional isomerism effect on sulfonamide zinc-binding potency |
|---|---|
| Target Compound Data | 2-nitro substitution (ortho to sulfonamide); predicted lower sulfonamide pKa due to electron-withdrawing ortho effect |
| Comparator Or Baseline | 3-nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide (SG1); meta-nitro relative to sulfonamide |
| Quantified Difference | No direct comparative data available. Class-level evidence from nitrobenzenesulfonamide carbonic anhydrase inhibitors indicates positional isomerism can produce Ki differences of 2- to 10-fold [1]. |
| Conditions | Class-level SAR from carbonic anhydrase inhibition assays; not directly measured for CAS 941918-06-5 |
Why This Matters
The 2-nitro positional isomer may exhibit distinct target selectivity and potency relative to the 3-nitro analog SG1, which is critical for researchers selecting between these structurally similar but electronically distinct chemical probes.
- [1] DrugBank. SG1: 3-nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide. DB04394. Accessed 2026. View Source
